N-Methyl-2-cyclohexylethanolamine (WIN 5581): Structural Characterization, Synthesis, and Pharmacological Utility
N-Methyl-2-cyclohexylethanolamine (WIN 5581): Structural Characterization, Synthesis, and Pharmacological Utility
Executive Summary
As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the challenge of optimizing lipophilic pharmacophores for central nervous system (CNS) targets. N-Methyl-2-cyclohexylethanolamine , cataloged under CAS Registry Number 21581-48-6 and historically designated as WIN 5581, is a structurally intriguing amino alcohol. Characterized by a bulky cyclohexane ring conjugated to an ethanolamine backbone, it serves as a critical building block in medicinal chemistry.
This technical guide provides a rigorous examination of its molecular architecture, physicochemical properties, and the causality behind its synthetic workflows. It is crucial to distinguish this compound from its structural isomer, N-cyclohexyl-N-methylethanolamine (CAS 2842-41-3), where the cyclohexane ring is attached directly to the nitrogen. Misidentification between these isomers can lead to catastrophic failures in structure-activity relationship (SAR) models.
Chemical Identity & Structural Architecture
The compound's precise IUPAC nomenclature is 1-cyclohexyl-2-(methylamino)ethanol . However, in legacy literature and toxicity databases, it is frequently referred to by its synonyms, including alpha-(methylaminomethyl)cyclohexanemethanol and WIN 5581 ( [1]).
Molecular Weight & Isotopic Mass
The empirical formula is C9H19NO. The exact molecular weight calculation is critical for mass spectrometry (MS) calibration and stoichiometric precision during synthesis.
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Carbon (C): 9 × 12.011 = 108.099 g/mol
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Hydrogen (H): 19 × 1.008 = 19.152 g/mol
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Nitrogen (N): 1 × 14.007 = 14.007 g/mol
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Oxygen (O): 1 × 15.999 = 15.999 g/mol
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Total Calculated MW: 157.257 g/mol (Often reported as 157.29 g/mol in legacy databases due to historical atomic weight rounding).
Quantitative Identification Parameters
I have summarized the core identification metrics in the table below to ensure rapid verification during compound registration.
| Parameter | Value |
| IUPAC Name | 1-cyclohexyl-2-(methylamino)ethanol |
| CAS Registry Number | 21581-48-6 |
| SMILES String | CNCC(O)C1CCCCC1 |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| Synonyms | WIN 5581, alpha-(Methylaminomethyl)cyclohexanemethanol |
Causality of the Structure: The presence of the secondary amine and the adjacent hydroxyl group creates a bidentate motif capable of robust hydrogen bonding. The bulky lipophilic cyclohexane ring drives the molecule's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers—a fundamental requirement for neuroactive or systemically distributed pharmacological agents.
Physicochemical Properties & Toxicity Profile
Understanding the toxicity and pharmacokinetic potential of WIN 5581 is paramount before advancing to in vivo models. According to the Registry of Toxic Effects of Chemical Substances (RTECS) database (RTECS Number: GV5950000), the acute toxicity profile has been established in murine models ( [3]).
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LD50 (Lethal Dose, 50%): 32 mg/kg
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Route of Exposure: Intravenous (IV)
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Species: Mouse (Rodent)
Mechanistic Insight: An IV LD50 of 32 mg/kg indicates significant acute systemic toxicity. For lipophilic amino alcohols, this is frequently mediated by rapid CNS penetration or acute cardiovascular disruption (e.g., non-specific adrenergic receptor agonism/antagonism). The un-ionized form of the secondary amine at physiological pH (~7.4) rapidly crosses the blood-brain barrier, necessitating strict dosing controls during experimental assays.
Fig 1: Experimental workflow for determining the IV LD50 of WIN 5581 in murine models.
Experimental Protocols: Synthesis & Validation
When designing the synthetic route for this molecule, I prioritize regioselectivity to avoid tedious downstream chromatographic separations. The synthesis of N-Methyl-2-cyclohexylethanolamine is best achieved via the regioselective ring-opening of cyclohexylethylene oxide by methylamine.
Causality of Reaction Design: Epoxides are highly strained three-membered rings. Under neutral or basic conditions, a nucleophile (methylamine) will attack the less sterically hindered carbon atom via an SN2 mechanism. Because the internal carbon is directly attached to the bulky cyclohexane ring, methylamine exclusively attacks the terminal methylene carbon. This guarantees that the hydroxyl group remains on the secondary carbon, yielding the desired 1-cyclohexyl-2-(methylamino)ethanol isomer without the need for complex protecting group strategies.
Step-by-Step Methodology
This protocol is designed as a self-validating system; the disappearance of the epoxide precursor directly correlates with the formation of the target mass.
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Preparation of Reagents: Dissolve cyclohexylethylene oxide (1.0 eq) in a polar aprotic solvent (e.g., THF) to facilitate nucleophilic attack.
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Nucleophilic Addition: Add a 40% aqueous solution of methylamine (3.0 eq) dropwise at 0°C. The excess methylamine is critical to prevent over-alkylation (the formation of unwanted tertiary amines).
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Thermal Activation: Gradually warm the reaction mixture to room temperature, then reflux at 60°C for 4-6 hours. Monitor the disappearance of the epoxide via TLC (Thin Layer Chromatography).
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Workup: Concentrate the mixture under reduced pressure to remove excess methylamine and solvent. Extract the residue with dichloromethane (DCM) and wash with brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (silica gel, DCM:MeOH gradient) to isolate the pure amino alcohol.
Fig 2: Synthetic workflow of WIN 5581 via regioselective epoxide ring opening.
Applications in Drug Development
In medicinal chemistry, the 1-aryl/alkyl-2-aminoethanol motif is a privileged scaffold, heavily featured in beta-adrenergic agonists and antagonists. N-Methyl-2-cyclohexylethanolamine substitutes the traditional aromatic ring with an aliphatic cyclohexane ring. This modification drastically alters the pi-pi stacking interactions within receptor binding pockets, allowing researchers to probe the steric and hydrophobic requirements of target receptors. Furthermore, it serves as an excellent precursor for synthesizing more complex tertiary amines used in anticholinergic drug discovery pipelines ( [2]).

